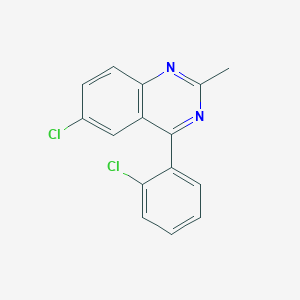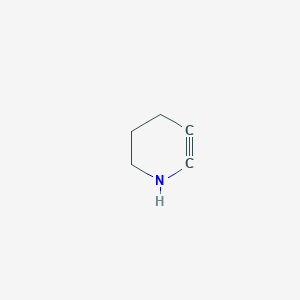
2,3-Didehydro-1,4,5,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Didehydro-1,4,5,6-tetrahydropyridine is a heterocyclic compound with the molecular formula C5H7N. It is a derivative of tetrahydropyridine, characterized by the presence of a double bond between the second and third carbon atoms in the ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Didehydro-1,4,5,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine, which can then be further processed to obtain the desired compound . Another method involves the use of a modified Ireland-Claisen rearrangement, leading to the formation of tetrahydropyridines via a silyl ketene acetal intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Didehydro-1,4,5,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the double bond and the nitrogen atom in the ring structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, potentially converting it back to tetrahydropyridine or other reduced forms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various tetrahydropyridine isomers .
Wissenschaftliche Forschungsanwendungen
2,3-Didehydro-1,4,5,6-tetrahydropyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-Didehydro-1,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another isomer of tetrahydropyridine, differing in the position of the double bond.
1,2,3,6-Tetrahydropyridine: Known for its neurotoxic properties and its role in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A commercially available isomer used in various chemical applications.
Uniqueness
2,3-Didehydro-1,4,5,6-tetrahydropyridine is unique due to its specific double bond position, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
112598-99-9 |
|---|---|
Molekularformel |
C5H7N |
Molekulargewicht |
81.12 g/mol |
IUPAC-Name |
5,6-didehydro-1,2,3,4-tetrahydropyridine |
InChI |
InChI=1S/C5H7N/c1-2-4-6-5-3-1/h6H,1-2,4H2 |
InChI-Schlüssel |
CDLULYVWBYVOOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC#CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


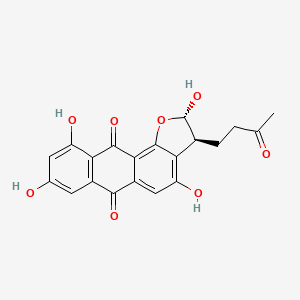
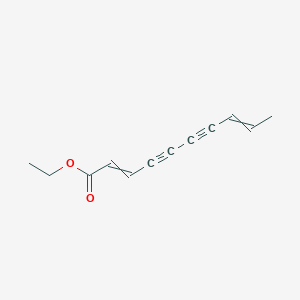

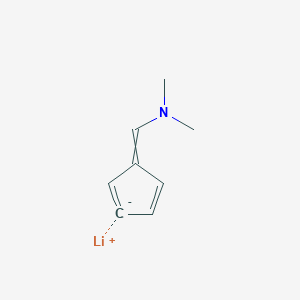

![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)

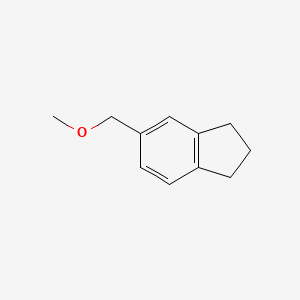
![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
